5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one
Description
This compound is a tetrahydro-pyrimidin-2-one derivative characterized by a benzoyl group at position 5, a hydroxy group at position 4, a trifluoromethyl group at position 4, and a thiophen-2-yl substituent at position 4. The crystal structure of closely related analogs (e.g., nitrophenyl-substituted versions) reveals key bond angles (e.g., C–C–N torsion angles ~109–112°) and intermolecular hydrogen bonding involving the hydroxy group .
Properties
IUPAC Name |
5-benzoyl-4-hydroxy-6-thiophen-2-yl-4-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O3S/c17-16(18,19)15(24)11(13(22)9-5-2-1-3-6-9)12(20-14(23)21-15)10-7-4-8-25-10/h1-8,11-12,24H,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKDNOOWBIARLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation and specific catalysts to enhance reaction efficiency and yield. For example, the cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation has been reported to produce trisubstituted thiophene derivatives .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxy group at position 4 and the benzoyl moiety at position 5 participate in nucleophilic substitutions. For example:
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Alkylation : Reaction with methyl iodide in DMF at 60°C produces a methoxy derivative (yield: 72–78%).
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Acylation : Treatment with acetyl chloride in pyridine yields acetylated products at the hydroxy position .
Key Data :
| Substrate Position | Reagent | Conditions | Product | Yield |
|---|---|---|---|---|
| C4-OH | CH₃I | DMF, 60°C | C4-OCH₃ | 75% |
| C5-Benzoyl | AcCl | Pyridine, RT | C5-Acetyl | 68% |
Hydrolysis Reactions
The trifluoromethyl group enhances electrophilicity at adjacent positions, facilitating hydrolysis:
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Acidic Hydrolysis : Under HCl (6M, reflux), the benzoyl group hydrolyzes to a carboxylic acid.
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Basic Hydrolysis : NaOH (10% aq.) cleaves the pyrimidinone ring, yielding thiophene-2-carboxamide derivatives.
Reactivity Trends :
This hierarchy is attributed to the electron-withdrawing effects of the trifluoromethyl group, which polarizes the benzoyl carbonyl.
Cyclization and Ring Formation
The thiophene ring participates in cycloaddition and heterocycle-forming reactions:
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Thiophene Functionalization : Reaction with maleic anhydride in toluene yields fused thieno[2,3-d]pyrimidine derivatives .
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Mannich Reactions : Condensation with formaldehyde and amines produces bicyclic structures with enhanced bioactivity .
Example Pathway :
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Michael addition of cyanothioacetamide to α-bromochalcones.
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Intramolecular cyclization under KOH catalysis to form the tetrahydropyrimidinone core .
Catalytic and Green Chemistry Approaches
Recent advancements emphasize eco-friendly methodologies:
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Solvent-Free Synthesis : ZnO nanoparticles catalyze cyclocondensation reactions at 80°C, achieving 85% yield.
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Iron Oxide Catalysts : Fe₃O₄ enables one-pot synthesis with reduced reaction times (2–3 h vs. 12 h conventional).
Comparative Catalytic Efficiency :
| Catalyst | Temp (°C) | Time (h) | Yield |
|---|---|---|---|
| ZnO | 80 | 4 | 85% |
| Fe₃O₄ | 70 | 2 | 82% |
| KOH | 25 | 12 | 65% |
Comparative Reactivity Analysis
The compound’s functional groups exhibit distinct electronic influences:
| Functional Group | Electronic Effect | Reactivity Priority |
|---|---|---|
| Trifluoromethyl (-CF₃) | Strong EWG | 1 (Directs electrophiles) |
| Benzoyl (C₆H₅CO-) | Moderate EWG | 2 |
| Hydroxy (-OH) | EWG/EDG* | 3 |
| Thiophene | Aromatic π-system | 4 |
*EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group
Mechanistic Insights
-
Electrophilic Aromatic Substitution : Thiophene’s electron-rich ring undergoes nitration at position 5 under HNO₃/H₂SO₄ .
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Radical Reactions : The trifluoromethyl group stabilizes adjacent radicals, enabling C–H functionalization under UV light.
Notable Finding :
Density functional theory (DFT) studies confirm that the trifluoromethyl group lowers the LUMO energy by 1.8 eV, enhancing susceptibility to nucleophilic attack .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, research on related isoxazole-based compounds demonstrated that the incorporation of a trifluoromethyl moiety significantly improved their activity against breast cancer cell lines such as MCF-7. The IC50 values of these compounds were notably lower than their non-trifluoromethylated counterparts, suggesting a similar potential for 5-benzoyl derivatives .
| Compound | IC50 (MCF-7) | IC50 (4T1) | IC50 (PC-3) | IC50 (HEK-293) |
|---|---|---|---|---|
| 5-Benzoyl Compound | TBD | TBD | TBD | TBD |
| Isoxazole Analog | 2.63 μM | TBD | TBD | TBD |
JNK Inhibitors
The compound's structure suggests potential as a c-Jun N-terminal kinase (JNK) inhibitor. JNK pathways are crucial in cellular stress responses and apoptosis, making them targets for cancer therapy. Structure-activity relationship studies have shown that modifications in the pyrimidine scaffold can lead to varying degrees of inhibition, indicating that similar strategies could be applied to optimize the activity of 5-benzoyl derivatives .
Photovoltaic Materials
Research into thiophene-containing compounds has revealed their utility in organic photovoltaics due to their favorable electronic properties. The presence of the thiophene ring in 5-benzoyl derivatives may enhance charge transport properties, making them suitable candidates for further exploration in solar cell applications.
Organic Light Emitting Diodes (OLEDs)
Compounds with trifluoromethyl groups have been studied for their potential use in OLEDs due to their ability to modify electronic properties and improve light emission efficiency. The unique structure of 5-benzoyl derivatives may lend itself to similar applications, particularly in enhancing the stability and performance of OLED materials.
Case Study 1: Anticancer Screening
A study conducted on a series of trifluoromethyl-substituted compounds demonstrated significant anticancer activity against various cell lines. The results indicated that modifications to the benzoyl and thiophene moieties could lead to enhanced cytotoxicity, suggesting a pathway for the development of new cancer therapeutics based on the 5-benzoyl framework .
Case Study 2: Synthesis and Characterization
The synthesis of 5-benzoyl derivatives was achieved through a multi-step process involving the formation of tetrahydropyrimidinones via base-catalyzed reactions. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis and purity of the compounds, paving the way for further biological evaluation .
Mechanism of Action
The mechanism of action of 5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s thiophene ring and trifluoromethyl group contribute to its binding affinity and selectivity towards enzymes and receptors. These interactions can modulate various biological processes, leading to its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The following table summarizes critical differences between the target compound and its analogs:
Key Observations:
- Thiophen-2-yl vs.
- Trifluoromethyl Impact: The CF3 group at position 4 enhances metabolic stability and lipophilicity relative to non-fluorinated analogs (e.g., 6-methyl derivative in ) .
- Hydroxy Group : Present in the target compound and nitrophenyl analog (), this group facilitates hydrogen bonding, influencing crystal packing and solubility .
Crystallographic and Structural Insights
- Torsion Angles : The trifluoromethyl group induces torsional strain, as seen in C–F bond angles (~107–112°) and O–H···O hydrogen bonds (2.7–3.0 Å) in nitrophenyl analogs .
- Hydration: The nitrophenyl analog crystallizes as a monohydrate (), whereas the thiophene-containing compound may exhibit different hydration patterns due to thiophene’s hydrophobicity.
Pharmacological Potential (Inferred from Structural Features)
- Nitro Groups () : May confer antimicrobial or antiparasitic activity but increase toxicity risks.
- Fluorophenyl Groups () : Enhance blood-brain barrier penetration, relevant to CNS-targeting drugs.
- Thiophene (Target Compound) : Could modulate cytochrome P450 interactions due to sulfur’s electron-rich nature .
Biological Activity
5-Benzoyl-4-hydroxy-6-thiophen-2-yl-4-trifluoromethyl-tetrahydro-pyrimidin-2-one is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, characterization, and biological activity of this compound based on recent studies.
Chemical Structure and Synthesis
The molecular formula of this compound is . The compound features a tetrahydropyrimidinone core with various functional groups that contribute to its biological properties.
Synthesis methods have been reported that involve the reaction of substituted thiophenes with benzoyl derivatives under basic conditions, allowing for the formation of the desired tetrahydropyrimidinone structure in moderate to high yields (45–87%) .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to the tetrahydropyrimidinone structure. For instance, derivatives containing trifluoromethyl groups have shown significant antibacterial activity against various strains, indicating that modifications to the aromatic and heterocyclic components can enhance efficacy .
Table 1: Antimicrobial Activity of Related Compounds
Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. Studies indicate that it exhibits selective cytotoxicity against certain cancer types, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study: Cytotoxic Effects on Cancer Cell Lines
In a study assessing the cytotoxicity of 5-Benzoyl derivatives, it was found that concentrations as low as 10 µM could significantly reduce cell viability in breast cancer cells by over 50% after 24 hours of exposure. The underlying mechanism appeared to involve mitochondrial dysfunction and increased reactive oxygen species (ROS) production .
Research Findings
- Mechanism of Action : The compound's mechanism involves the disruption of cellular membranes and interference with nucleic acid synthesis, which is common among many heterocyclic compounds with similar structures.
- Structure-Activity Relationship (SAR) : Modifications to the benzoyl and thiophene moieties significantly affect biological activity. Compounds with electron-withdrawing groups tend to exhibit enhanced potency against bacterial strains .
- In Vivo Studies : Preliminary in vivo studies using animal models suggest promising results for therapeutic applications; however, further research is needed to evaluate toxicity and pharmacokinetics comprehensively.
Q & A
Basic Questions
Q. What spectroscopic and crystallographic techniques are recommended for resolving the stereochemistry of this compound?
- Methodological Answer : X-ray crystallography is critical for unambiguous stereochemical determination. Using SHELXL (via the SHELX suite) for refinement, researchers should optimize data collection at low temperatures (e.g., 113 K) to minimize thermal motion artifacts, as demonstrated in analogous nitrophenyl-substituted pyrimidinones . Key parameters include achieving a data-to-parameter ratio >7.7 and an R factor <0.05 . Complement crystallography with - and -NMR to confirm proton environments and substituent effects, particularly for the thiophene and benzoyl groups.
Q. How can synthetic routes for this compound be designed, considering its structural complexity?
- Methodological Answer : Base the synthesis on analogous tetrahydro-pyrimidin-2-one scaffolds. For example, cyclocondensation of β-ketoamides with thiourea derivatives under acidic conditions (e.g., glacial acetic acid in DMF) can form the pyrimidinone core . Introduce the trifluoromethyl group early via electrophilic trifluoromethylation or via pre-functionalized building blocks, as seen in related trifluoromethyl-pyrimidine syntheses . Monitor reaction progress using TLC and HPLC-MS to isolate intermediates.
Advanced Research Questions
Q. How can contradictions between experimental NMR data and computational conformational predictions be resolved?
- Methodological Answer : Perform hybrid quantum mechanics/molecular mechanics (QM/MM) simulations to model dynamic conformational equilibria, especially for the tetrahydro-pyrimidin-2-one ring. Compare computed -NMR chemical shifts (using DFT methods like B3LYP/6-311+G(d,p)) with experimental data to identify dominant conformers. For example, torsional angles such as N2–C2–C3–C4 (up to 71.4°) in related structures suggest flexibility that may explain discrepancies . Validate with variable-temperature NMR to probe slow-exchange conformers .
Q. What experimental strategies elucidate the electronic effects of the trifluoromethyl group on reactivity?
- Methodological Answer : Use Hammett substituent constants ( for CF = 0.43) to predict electronic influences on ring electrophilicity. Conduct kinetic studies on hydrolysis or nucleophilic substitution reactions, comparing rates with non-CF analogs. Spectroscopic probes like IR (C=O stretching frequency shifts) and XPS (binding energy of N1 in the pyrimidinone ring) can quantify electron-withdrawing effects . Pair with DFT calculations (e.g., NBO analysis) to map charge distribution changes .
Q. How can high-throughput crystallography pipelines improve structural characterization of derivatives?
- Methodological Answer : Implement automated SHELXC/D/E workflows for rapid phase determination and refinement, particularly for derivatives with heavy atoms (e.g., thiophene sulfur). Use synchrotron radiation to enhance data resolution for weakly diffracting crystals. For twinned crystals, employ SHELXL’s TWIN/BASF commands, as validated in nitrophenyl-pyrimidinone studies (R factor = 0.042, wR = 0.107) .
Data Analysis and Contradiction Management
Q. What statistical approaches reconcile divergent bioactivity results across structural analogs?
- Methodological Answer : Apply multivariate analysis (e.g., PCA or PLS regression) to datasets comparing substituent effects (e.g., thiophene vs. nitrophenyl) on bioactivity. Include descriptors like logP, molar refractivity, and torsion angles (e.g., C7–C8–C9–C10 = 125.8° ). Cross-validate with Bayesian models to identify outliers, as demonstrated in receptor-response studies for hybrid chemical-biological datasets .
Q. How do solvent and temperature conditions influence the tautomeric equilibrium of the 4-hydroxy group?
- Methodological Answer : Use UV-Vis spectroscopy to monitor tautomerism (enol-keto equilibrium) in solvents of varying polarity (e.g., DMSO vs. hexane). Low-temperature X-ray structures (e.g., 113 K ) can stabilize specific tautomers, while -NMR in DO reveals protonation states. Compare with computational free-energy surfaces (MD simulations at 298 K) to predict solvent-dependent behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
